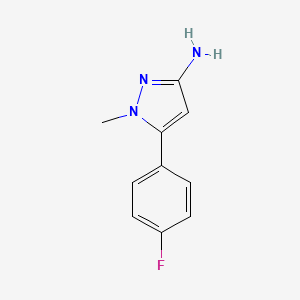![molecular formula C19H15ClF3N3O3S B2925756 3-(4-chloro-3-(trifluoromethyl)phenyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione CAS No. 1212408-90-6](/img/structure/B2925756.png)
3-(4-chloro-3-(trifluoromethyl)phenyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chloro-3-(trifluoromethyl)phenyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione is a useful research compound. Its molecular formula is C19H15ClF3N3O3S and its molecular weight is 457.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Oxadiazole derivatives, including the compound of interest, have been studied for their effectiveness in controlling metal dissolution, particularly mild steel in corrosive environments. Research conducted by Kalia et al. (2020) demonstrates the corrosion inhibition efficiency of newly synthesized oxadiazole derivatives on mild steel in hydrochloric acid solution. These studies utilized a variety of analytical techniques, including weight loss measurement, electrochemical impedance spectroscopy, and potentiodynamic polarization techniques, to confirm the high inhibition efficiency of these derivatives. The derivatives exhibited mixed-type inhibition and conformed to the Langmuir adsorption isotherm, indicating their potential as effective corrosion inhibitors (Kalia et al., 2020).
Antimicrobial Evaluation
Compounds bearing the 1,3,4-oxadiazoline ring system have been synthesized and evaluated for their antimicrobial activities. JagadeeshPrasad et al. (2015) synthesized a series of Mannich bases bearing the 1,3,4-oxadiazoline ring system and assessed their antimicrobial properties. The study revealed that some compounds exhibited promising antimicrobial activities, showcasing the potential of these derivatives in developing new antimicrobial agents (JagadeeshPrasad et al., 2015).
Anti-Salmonella Typhi Activity
Another avenue of research explores the synthesis of 2-amino-1,3,4-oxadiazole derivatives and their evaluation against Salmonella typhi. Salama (2020) synthesized new compounds and screened them for antibacterial activity against S. typhi, where several derivatives showed significant activity. This suggests the potential of oxadiazole derivatives in treating infections caused by S. typhi, contributing to the search for new antibacterial agents (Salama, 2020).
Synthesis and Intramolecular Conversion Studies
Research on the synthesis and intramolecular conversion of oxadiazocine derivatives in different solvents has been conducted to understand the chemical behavior and potential applications of these compounds. Sedova et al. (2014) investigated the Biginelli reaction of salicylic aldehydes with nitroacetone and urea, leading to the formation of oxadiazocine derivatives. These studies contribute to the fundamental understanding of the chemical properties and reactions of oxadiazocine derivatives, providing insights into their potential applications in various fields (Sedova et al., 2014).
Propiedades
IUPAC Name |
10-[4-chloro-3-(trifluoromethyl)phenyl]-9,13-dimethyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF3N3O3S/c1-9-16-12-7-11(26(27)28)4-6-15(12)29-18(9,2)25(17(30)24-16)10-3-5-14(20)13(8-10)19(21,22)23/h3-9,16H,1-2H3,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBHDPZFICVTNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C3=C(C=CC(=C3)[N+](=O)[O-])OC1(N(C(=S)N2)C4=CC(=C(C=C4)Cl)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
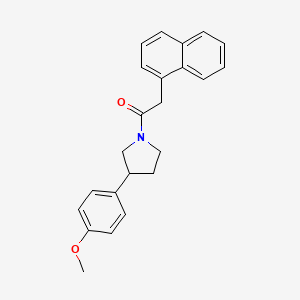
![N-(furan-2-ylmethyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2925674.png)

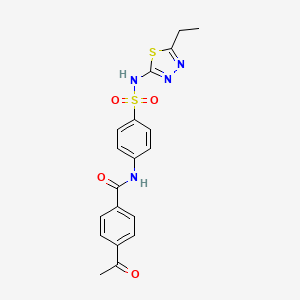
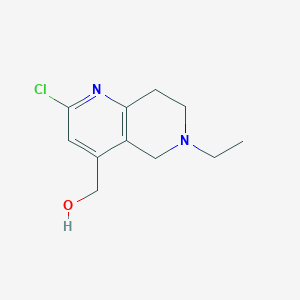
![2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2925683.png)
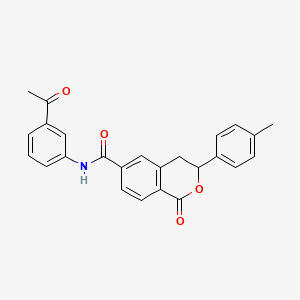
![1-(3-Chlorophenyl)-3-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2925686.png)

![1,6-dimethyl-4-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxy}-1,2-dihydropyridin-2-one](/img/structure/B2925689.png)

![1-methyl-8-(3-methylphenyl)-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2925692.png)
